molecular formula C24H21N3O3 B2845434 N-(2-methoxy-5-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide CAS No. 932452-17-0

N-(2-methoxy-5-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide

Numéro de catalogue B2845434
Numéro CAS: 932452-17-0
Poids moléculaire: 399.45
Clé InChI: WECQEXSDKGWYKG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-methoxy-5-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as MMQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MMQ is a quinazoline derivative that has been synthesized through a multi-step process involving the condensation of 2-amino-5-methylphenol with 2-chloro-N-(4-fluorophenyl)acetamide, followed by the reaction with 2-phenyl-4(3H)-quinazolinone.

Applications De Recherche Scientifique

Antimalarial Activity

Research by Werbel et al. (1986) explored a series of acetamide derivatives, including compounds structurally related to N-(2-methoxy-5-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, for their antimalarial properties. The study found increasing antimalarial potency in these compounds, with potential for clinical trials in humans due to their excellent activity against resistant strains of malaria parasites and pharmacokinetic properties allowing for extended protection against infection even after oral administration (Werbel et al., 1986).

Antibacterial Properties

A study by Zurenko et al. (1996) on oxazolidinone analogs, closely related to the compound , demonstrated significant in vitro antibacterial activities against various clinically important human pathogens. These findings are relevant for the development of new antibacterial agents (Zurenko et al., 1996).

Herbicide Metabolism

Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides, structurally related to the compound of interest, in human and rat liver microsomes. The study provides insights into the metabolic pathways and potential environmental and health implications of such compounds (Coleman et al., 2000).

Anti-Tuberculosis Activity

Bai et al. (2011) synthesized derivatives of N-(2-methoxy-5-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide with potential in vitro anti-tuberculosis activities. These derivatives showcase the compound's relevance in the development of new treatments for tuberculosis (Bai et al., 2011).

Potential for Cancer Treatment

Elfekki et al. (2014) discussed the synthesis of methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates, which are structurally similar to the compound . These molecules were found to have potential anti-cancer activity, highlighting the possible application of such compounds in oncology (Elfekki et al., 2014).

Mécanisme D'action

Target of Action

F3167-1535, also known as BDTX-1535, is an oral, highly potent, brain penetrant, selective, irreversible 4th generation tyrosine kinase inhibitor . It targets the Epidermal Growth Factor Receptor (EGFR), a potent oncogene commonly altered in non-small cell lung cancer (NSCLC) and glioblastoma . EGFR tyrosine kinase activity can be driven by classical driver (L858R, Ex19del), intrinsic (atypical) driver (L718Q, L861Q, S768I), and acquired resistance mutation (C797X) .

Mode of Action

BDTX-1535 interacts with innate immune receptors, including TLR2, leading to downstream changes in circulating immune-cell phenotypes . It modulates systemic inflammation through its initial interaction with these receptors . It has been optimized to address a wide range of oncogenic EGFR mutations and variants .

Biochemical Pathways

The compound’s interaction with EGFR leads to modulation of systemic inflammation. This is achieved through its initial interaction with innate immune receptors, leading to downstream changes in circulating immune-cell phenotypes . The compound’s effects in Th17 models translate into signs of clinical benefit in psoriasis, and its effects in Th2 models translate into signs of clinical benefit in atopic dermatitis .

Pharmacokinetics

The primary objective of the ongoing Phase 1 study of BDTX-1535 is to determine the recommended Phase 2 dose (RP2D) based on the overall safety, pharmacokinetics, pharmacodynamics, and preliminary antitumor activity . Plasma exposure of BDTX-1535 increases dose proportionally with a half-life of 15h, supporting once daily dosing . The maximum tolerated dose is 300mg QD .

Result of Action

BDTX-1535 has shown significant reductions across all EGFR mutation types in circulating tumor DNA (ctDNA) assessment in NSCLC patients with classical and intrinsic drivers as well as acquired resistance mutations . It has potential to treat patients with NSCLC harboring osimertinib-resistant mutations with or without brain metastases .

Propriétés

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-16-12-13-21(30-2)19(14-16)25-22(28)15-27-20-11-7-6-10-18(20)23(26-24(27)29)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECQEXSDKGWYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.